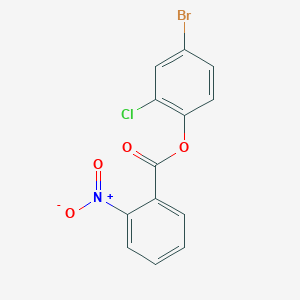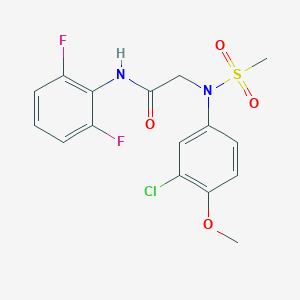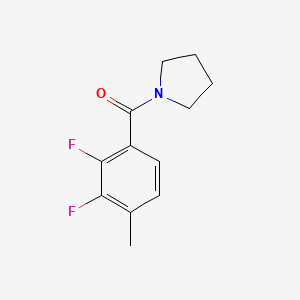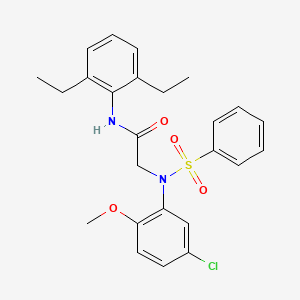![molecular formula C21H18ClNO4 B3524431 3-{5-(4-chlorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3524431.png)
3-{5-(4-chlorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid
Overview
Description
The compound contains several functional groups, including a pyrrole ring, a carboxylic acid group, and two phenyl rings, one of which is substituted with a chlorine atom and the other with a methoxycarbonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Knorr pyrrole synthesis or a similar method, followed by the introduction of the phenyl rings and the carboxylic acid group. The methoxycarbonyl and chloro groups could be introduced through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrrole ring and the various substituents. The pyrrole ring is a five-membered ring containing one nitrogen atom, and it is aromatic. The phenyl rings are also aromatic, and the chlorine and methoxycarbonyl substituents would add to the electron density of these rings .Chemical Reactions Analysis
The compound could undergo a variety of reactions. The carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters. The chlorine atom on the phenyl ring could be replaced by other groups through nucleophilic aromatic substitution. The pyrrole ring could also undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would make it polar and capable of forming hydrogen bonds, which could affect its solubility and boiling point. The aromatic rings could contribute to its UV/Vis absorption spectrum .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)-1-(4-methoxycarbonylphenyl)pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4/c1-27-21(26)15-4-8-17(9-5-15)23-18(11-13-20(24)25)10-12-19(23)14-2-6-16(22)7-3-14/h2-10,12H,11,13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGOVVHMIRRZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-bromo-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B3524372.png)

![3-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B3524380.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B3524386.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B3524396.png)
![N-tert-butyl-2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetamide](/img/structure/B3524398.png)
![ethyl 2-{[3-(phenylthio)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3524400.png)
![ethyl 3-{4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B3524406.png)
![2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3524435.png)


